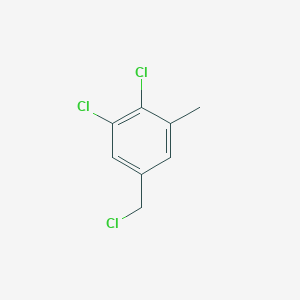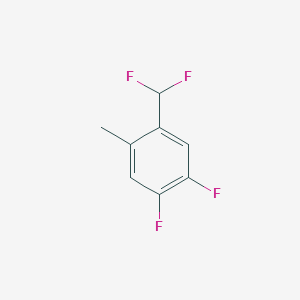![molecular formula C14H9ClN3NaO2 B1411478 sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1909327-09-8](/img/structure/B1411478.png)
sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Descripción general
Descripción
Sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound with the CAS Number: 1909327-09-8 . It has a molecular weight of 309.69 . The IUPAC name for this compound is sodium 1-(4-chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Synthesis Analysis
A paper describes a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClN3O2.Na/c15-12-3-1-9(2-4-12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20;/h1-7H,8H2,(H,19,20);/q;+1/p-1 .It is stored at room temperature . The country of origin is UA . The shipping temperature is normal .
Aplicaciones Científicas De Investigación
Cancer Research
This compound, with its complex heterocyclic structure, has potential applications in cancer research. Indole derivatives, which share structural similarities, have been studied for their role in cell biology and as biologically active compounds for treating various types of cancer cells . The unique structure of this sodium salt may interact with specific enzymes or receptors in cancer cells, providing a pathway for novel anticancer therapies.
Antimicrobial Activity
Compounds with triazole and indole moieties have shown significant antimicrobial properties . The sodium salt could be synthesized into derivatives that target multidrug-resistant pathogens, offering new avenues for antibacterial and antifungal agents.
Synthetic Methodology
The synthesis of such complex molecules often leads to the development of new synthetic methods. These methods can be applied to construct other heterocyclic systems, which are crucial in medicinal chemistry . The compound’s synthesis could also contribute to green chemistry practices by optimizing reactions for better yields and fewer byproducts.
Pharmacological Potentials
Heterocyclic compounds like the one are known for their versatile pharmacological activities. They can bind to various biological systems, influencing enzymes and receptors, which makes them candidates for a wide range of drug classes, including antiviral, anti-inflammatory, and analgesic drugs .
Molecular Docking Studies
Indole derivatives have been used in molecular docking studies to explore their potential as anti-HIV agents . Similarly, sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate could be used in computational models to predict interactions with HIV-1 proteins, aiding in the design of new antiretroviral drugs.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Mode of Action
Related compounds are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 30968 , which may influence its bioavailability.
Result of Action
Related compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
sodium;1-[(4-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2.Na/c15-12-3-1-9(2-4-12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20;/h1-7H,8H2,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNXPPWVXZFYER-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=NC=C(C=C3C=N2)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



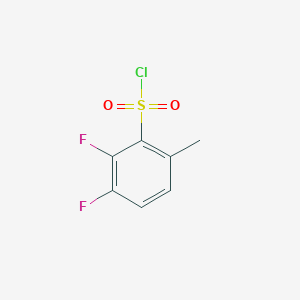
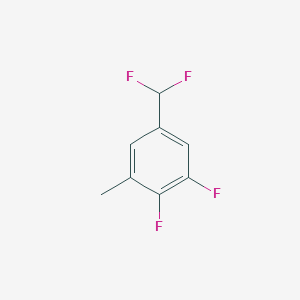


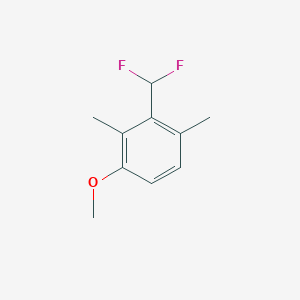
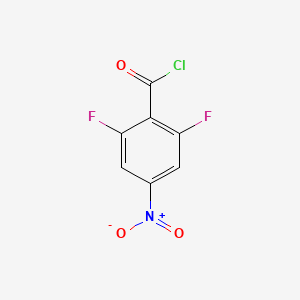
![5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1411409.png)



